molecular formula C13H17FN2O B8108768 7-(3-Fluorophenoxy)octahydropyrrolo[1,2-a]pyrazine

7-(3-Fluorophenoxy)octahydropyrrolo[1,2-a]pyrazine

Cat. No.: B8108768
M. Wt: 236.28 g/mol
InChI Key: NOXHOBVVJWJJLT-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 7-(3-Fluorophenoxy)octahydropyrrolo[1,2-a]pyrazine involves several steps. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

7-(3-Fluorophenoxy)octahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

7-(3-Fluorophenoxy)octahydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:

Mechanism of Action

The exact mechanism of action of 7-(3-Fluorophenoxy)octahydropyrrolo[1,2-a]pyrazine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its antitumor activity could be related to the inhibition of kinase enzymes, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

7-(3-Fluorophenoxy)octahydropyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenoxy group, which may enhance its biological activity and selectivity .

Properties

IUPAC Name

7-(3-fluorophenoxy)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c14-10-2-1-3-12(6-10)17-13-7-11-8-15-4-5-16(11)9-13/h1-3,6,11,13,15H,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXHOBVVJWJJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(CC2CN1)OC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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